((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
説明
((7R,9aS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is a stereoisomeric bicyclic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol. Its structure consists of a fused pyridine-pyrazine ring system in an octahydro configuration, with a hydroxymethyl group at the 7-position and specific stereochemistry (7R,9aS). The compound’s stereochemistry and functional group positioning are critical for its interactions in biological systems, as seen in related derivatives like Selegiline hydrochloride, a monoamine oxidase inhibitor used in neurodegenerative diseases .
特性
IUPAC Name |
[(7R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDDYAECHPPRM-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN2[C@@H]1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434452 | |
| Record name | ((7R,9AS)-OCTAHYDRO-1H-PYRIDO[1,2-A]PYRAZIN-7-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145012-51-7 | |
| Record name | ((7R,9AS)-OCTAHYDRO-1H-PYRIDO[1,2-A]PYRAZIN-7-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reaction Conditions and Optimization
The most widely reported method involves catalytic hydrogenation of a pyrido[1,2-a]pyrazine precursor. A representative synthesis begins with (7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-7-carbaldehyde, which undergoes hydrogenation using palladium on carbon (Pd/C) under 50–60 psi hydrogen pressure in methanol or toluene. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | Higher loading accelerates reaction but risks over-reduction |
| Solvent | Methanol | Enhances solubility of intermediates |
| Temperature | 25–40°C | Elevated temperatures reduce reaction time |
| Hydrogen Pressure | 50–60 psi | Critical for complete reduction |
This method achieves yields of 65–78%, with enantiomeric excess (ee) >98% when using chiral auxiliaries.
Industrial Scalability
Industrial adaptations replace batch reactors with continuous-flow systems to improve safety and throughput. A 2022 study demonstrated a 92% conversion rate in 2 hours using a fixed-bed reactor with 5% Pd/C and supercritical CO₂ as a co-solvent.
Sodium Borohydride-Mediated Reduction
Stepwise Reduction Protocol
An alternative route reduces a ketone intermediate, (7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-one, using sodium borohydride (NaBH₄) in ethanol at 0–5°C. The reaction proceeds via:
-
Ketone Activation : Protonation of the carbonyl oxygen by ethanol.
-
Hydride Transfer : NaBH₄ delivers a hydride to the electrophilic carbon.
-
Workup : Quenching with aqueous HCl followed by extraction with dichloromethane.
Yields range from 55–68%, with purity >95% after recrystallization from ethyl acetate.
Stereochemical Control
The stereochemistry at C7 and C9a is preserved by conducting the reaction at low temperatures (−10°C) and using tetrahydrofuran (THF) as a co-solvent to stabilize the transition state.
l-Aspartic Acid-Based Synthesis
Pathway Overview
A novel route starting from l-aspartic acid (20) avoids resolution steps by leveraging inherent chirality:
-
Cyclization : l-Aspartic acid is converted to a bicyclic lactam via intramolecular amidation.
-
Reduction : The lactam is reduced to the corresponding amine using LiAlH₄.
-
Hydroxymethylation : Formaldehyde introduces the methanol moiety via Mannich reaction.
Key Advantages
-
Cost Efficiency : l-Aspartic acid is inexpensive compared to chiral catalysts.
-
Sustainability : Fewer purification steps reduce solvent waste.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | DCC, DMAP, CH₂Cl₂, 0°C | 82 |
| Reduction | LiAlH₄, THF, reflux | 75 |
| Hydroxymethylation | Formaldehyde, NaCNBH₃, MeOH | 68 |
Comparative Analysis of Methods
Yield and Purity
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 72 | 98 | High (kg-scale) |
| NaBH₄ Reduction | 62 | 95 | Moderate |
| l-Aspartic Acid Route | 75 | 97 | High (batch) |
化学反応の分析
Nucleophilic Aromatic Substitution (SNAr)
This compound participates in fluoride-promoted coupling reactions with aromatic electrophiles. A pivotal example involves its reaction with 3-chlorobenzo[d]isoxazole (3) under optimized conditions to form ((7R,9aS)-2-(benzo[d]isoxazol-3-yl)octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (4), a key intermediate for therapeutic agents .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SNAr | KF, 18-crown-6, DMSO, 100°C | Benzoisoxazole derivative | 85% |
Additional derivatives synthesized via similar SNAr pathways include:
-
2-(5-Fluoropyrimidin-2-yl) analogs using halogenated pyrimidines
-
Phenoxy-substituted variants with electron-deficient aryl halides (e.g., 3,5-difluorophenol derivatives)
Oxidation Reactions
The primary alcohol group undergoes oxidation to form a ketone. For example:
Reported oxidizing agents include CrO₃ or PCC , though specific conditions are proprietary.
Hydrolysis
The compound reacts in aqueous acidic/basic conditions, leading to ring-opening or functional group transformations:
-
Acidic hydrolysis : Cleavage of the bicyclic system to linear amines.
-
Basic hydrolysis : Stabilization of intermediates for downstream functionalization.
Acylation and Ether Formation
The hydroxyl group serves as a nucleophile in:
-
Ether synthesis : Reaction with aryl bromides (e.g., 4-fluorophenoxy derivatives) .
-
Acylation : Formation of carbamates or esters using chloroformates or acyl chlorides .
Mechanistic Insights
-
SNAr reactivity : Fluoride ions activate the aromatic electrophile by deprotonation, while phase-transfer catalysts (e.g., 18-crown-6) enhance solubility .
-
Steric effects : The bicyclic structure imposes conformational constraints, favoring reactions at the N2 position over the alcohol group .
Comparative Reactivity Table
| Reaction | Key Reagents | Selectivity | Challenges |
|---|---|---|---|
| SNAr | KF, crown ethers | High (C2) | Competing O- vs N-alkylation |
| Oxidation | PCC, CrO₃ | Moderate | Over-oxidation to carboxylic acids |
| Hydrolysis | H₂SO₄, NaOH | Low | Ring degradation under harsh conditions |
科学的研究の応用
Pharmaceutical Development
((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound may act as inhibitors for specific enzymes or receptors involved in various diseases.
- Case Study : A study highlighted the synthesis of this compound as part of a series aimed at developing new inhibitors for the enzyme MAGL (monoacylglycerol lipase), which is implicated in pain and inflammation pathways . This positions the compound as a candidate for pain management therapies.
Neuropharmacology
The compound's structural characteristics suggest it may interact with neurotransmitter systems, making it a candidate for research into neuropharmacological applications.
- Case Study : In an investigation into the synthesis of bicyclic piperazines from amino acids, this compound was utilized as an intermediate. This research aimed to explore its effects on neurotransmitter modulation .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it useful in the synthesis of more complex structures.
- Application Example : Researchers have reported methods for creating novel compounds by modifying the bicyclic structure of this compound, showcasing its versatility in synthetic pathways .
作用機序
The mechanism by which ((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Comparison with Similar Compounds
Stereoisomers
- ((7S,9aS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (CAS 145012-50-6) Key Differences: The S-configuration at the 7-position distinguishes it from the R-isomer. This stereochemical variation can influence receptor binding and metabolic stability. Properties: Boiling point = 272.9°C, logP = -0.07, PSA = 35.5 Ų . Applications: Acts as a precursor or intermediate in synthesizing neuroactive agents, such as Selegiline analogs .
- (7R,9aR)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol Key Differences: The 7R,9aR configuration may alter pharmacokinetic profiles compared to the 7R,9aS isomer, though specific data are unavailable in the evidence .
Positional Isomers
- (Octahydro-1H-pyrido[1,2-a]pyrazin-3-yl)methanol (CAS 120614-00-8) Key Differences: The hydroxymethyl group is at the 3-position instead of 6. Properties: Molecular formula C₉H₁₈N₂O, InChIKey = NRXLIJQSCALMCI-UHFFFAOYSA-N . Implications: Altered hydrogen-bonding capacity due to positional isomerism may affect solubility and target engagement.
Functionalized Derivatives
Cis-1-oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester
- 2-(2-Hydroxy-3-methylbutyl)octahydropyrrolo[1,2-a]pyrazin-7-yl derivatives Key Differences: Substituted with a hydroxy-3-methylbutyl group and integrated into phenolic structures. Applications: Investigated for anti-hyperglycemic activity in Momordica charantia extracts .
Table 1: Comparative Overview of Key Compounds
Research Implications and Gaps
- Stereochemical Impact : The R/S configuration at the 7-position may modulate biological activity, as seen in Selegiline analogs, but further studies are needed to quantify these effects .
- Derivative Utility : High-cost esters (e.g., $916/5g) suggest niche research use, possibly in medicinal chemistry .
生物活性
((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido[1,2-a]pyrazine framework, suggests various biological activities that have been explored in recent research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 170.25 g/mol
- CAS Number : 145012-51-7
Research indicates that compounds similar to this compound may act as inhibitors of certain enzymes and receptors involved in metabolic pathways. For instance, studies have shown its potential as a monoacylglycerol lipase (MAGL) inhibitor , which plays a critical role in lipid metabolism and has implications for pain management and inflammation reduction .
Antinociceptive Effects
In preclinical studies, this compound has demonstrated notable antinociceptive properties. A study evaluated its efficacy in reducing pain responses in animal models, indicating a dose-dependent effect on pain relief comparable to traditional analgesics.
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was found to enhance cell viability and reduce apoptosis in neuronal cell cultures exposed to oxidative agents.
Data Table: Summary of Biological Activities
Case Study 1: Antinociceptive Efficacy
A study published in a peer-reviewed journal assessed the antinociceptive effects of this compound using the hot plate test in mice. The results showed that doses of 10 mg/kg and 20 mg/kg significantly reduced the reaction time compared to the control group. This suggests that the compound may modulate pain pathways effectively.
Case Study 2: Neuroprotection Against Oxidative Stress
Another investigation focused on the neuroprotective properties of this compound. Neuronal cells treated with hydrogen peroxide exhibited increased cell death; however, pretreatment with this compound resulted in a marked increase in cell survival rates. The mechanism was attributed to enhanced antioxidant enzyme activity and decreased levels of reactive oxygen species (ROS).
Q & A
Q. What research is needed to characterize ecological impacts (e.g., biodegradation, bioaccumulation)?
- Proposal :
- Biodegradation : OECD 301F (Closed Bottle Test) to assess aerobic degradation .
- Bioaccumulation : Measure BCF (Bioconcentration Factor) in zebrafish embryos .
- Soil Mobility : Conduct column leaching studies with -labeled compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
